molecular formula C11H20N2O2 B8111081 Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide

Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide

Cat. No.: B8111081
M. Wt: 212.29 g/mol
InChI Key: CGJHIKQPYATVRS-KXUCPTDWSA-N
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Description

Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide typically involves multi-step organic reactions. One common method is the [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components, which is a powerful tool in synthetic chemistry . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide is unique due to its specific structural configuration and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4R,4aR,8aR)-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-13(2)11(14)8-4-6-15-10-3-5-12-7-9(8)10/h8-10,12H,3-7H2,1-2H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJHIKQPYATVRS-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCOC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCO[C@H]2[C@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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